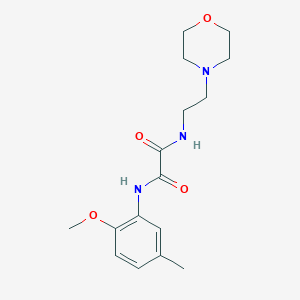

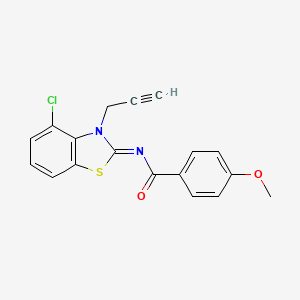

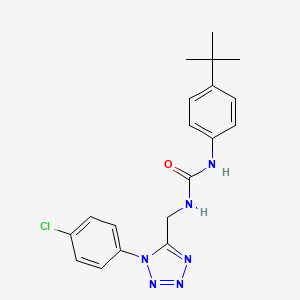

N1-(2-methoxy-5-methylphenyl)-N2-(2-morpholinoethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N1-(2-methoxy-5-methylphenyl)-N2-(2-morpholinoethyl)oxalamide" is not directly mentioned in the provided papers. However, the papers do discuss various compounds with structural similarities or related functional groups, which can provide insights into the description of the compound . For instance, the presence of a morpholine group is discussed in the context of tellurium-containing compounds and palladium complexes , while methoxy and amide functionalities are common features in the discussed molecules .

Synthesis Analysis

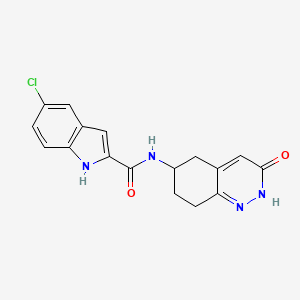

The synthesis of related compounds involves halogenated hydrocarbon amination reactions, as seen in the production of a bromo-quinolinyl phenylmethyl propanamide derivative . Similarly, the synthesis of tellurium-containing morpholine derivatives is achieved through reactions with in situ generated ArTe- and Te2- under a nitrogen atmosphere . These methods suggest that the synthesis of "N1-(2-methoxy-5-methylphenyl)-N2-(2-morpholinoethyl)oxalamide" could involve similar strategies, such as nucleophilic substitution reactions or amide bond formation techniques.

Molecular Structure Analysis

The molecular structures of related compounds are determined using X-ray diffraction, which provides detailed information about bond lengths, angles, and overall molecular geometry . For example, the crystal structure of a palladium complex with a morpholine derivative reveals a planar coordination around the palladium atom . These findings can be extrapolated to predict that "N1-(2-methoxy-5-methylphenyl)-N2-(2-morpholinoethyl)oxalamide" may also exhibit a complex geometry that could be elucidated by similar crystallographic techniques.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of "N1-(2-methoxy-5-methylphenyl)-N2-(2-morpholinoethyl)oxalamide." However, they do discuss the reactivity of related compounds, such as the formation of binuclear copper(II) complexes with oxalamide ligands . These complexes exhibit the ability to intercalate with DNA, suggesting that the compound may also participate in similar biochemical interactions due to the presence of the oxalamide group.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by various spectroscopic methods, including IR, NMR, and MS, as well as elemental analysis and X-ray diffraction . These techniques reveal information about the electronic environment, intermolecular interactions, and stability of the compounds. For instance, intramolecular hydrogen bonds stabilize the conformers of certain amides , and weak hydrogen bonds contribute to the three-dimensional structure of a quinolinyl methyl propanamide derivative . These insights can be used to infer the potential properties of "N1-(2-methoxy-5-methylphenyl)-N2-(2-morpholinoethyl)oxalamide," such as solubility, stability, and hydrogen bonding capacity.

科学的研究の応用

Synthesis and Complexation with Metals

Research involving the synthesis of related compounds, such as N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and bis{2-(N-morpholino)ethyl}telluride, demonstrates the potential for such molecules in complexation with metals like palladium(II) and mercury(II) (Singh et al., 2000). These complexes have been characterized structurally, indicating applications in materials science and coordination chemistry.

Antimicrobial and Antituberculosis Activity

The antimicrobial and anti-tuberculosis activities of morpholine derivatives and related compounds have been studied, suggesting potential applications in medicinal chemistry and pharmaceutical research. For instance, the synthesis and evaluation of novel compounds derived from visnaginone and khellinone for their anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020) show the diverse bioactivity of structurally related molecules.

Structural and Computational Studies

Research on related compounds includes structural and computational studies, such as the redetermination of the crystal structure of salicylaldehyde N(4)-morpholinethiosemicarbazone (Buu et al., 2019). These studies provide insights into the molecular conformation, stability, and interactions of morpholine derivatives, relevant for the design of new materials and drugs.

Synthesis and Biological Properties

The design and synthesis of ABCB1 inhibitors based on 2-[(3-methoxyphenylethyl)phenoxy]-moiety linked to different basic nuclei including N-4-methylpiperazine and tetrahydroisoquinoline demonstrate the versatility of related compounds in developing new therapeutic agents (Colabufo et al., 2008).

Photoinitiators for UV-curable Coatings

Copolymers bearing side-chain thioxanthone and α-aminoacetophenone moieties have been investigated as photoinitiators for ultraviolet-curable pigmented coatings (Angiolini et al., 1997). This research indicates the potential of morpholine derivatives in industrial applications, such as coatings and adhesives.

特性

IUPAC Name |

N'-(2-methoxy-5-methylphenyl)-N-(2-morpholin-4-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-12-3-4-14(22-2)13(11-12)18-16(21)15(20)17-5-6-19-7-9-23-10-8-19/h3-4,11H,5-10H2,1-2H3,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTQLWRATMATJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-methoxy-5-methylphenyl)-N2-(2-morpholinoethyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]propanamide](/img/structure/B2507499.png)

![N-(4-bromophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2507510.png)

![7-chloro-2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2507515.png)

![3-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2507518.png)

![2,2-Dimethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2507522.png)